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AAMU

Cat. No.: B011769
CAS No.: 19893-78-8
M. Wt: 198.18 g/mol
InChI Key: POQOTWQIYYNXAT-UHFFFAOYSA-N
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Description

Contextualizing Uracil (B121893) Derivatives in Biological Systems

Uracil is a fundamental pyrimidine (B1678525) base, essential for the structure and function of ribonucleic acid (RNA). ontosight.aiontosight.ai Uracil derivatives, which are molecules with a uracil core structure modified by the addition of various functional groups, are a significant class of compounds in life sciences. ontosight.airsc.org These modifications can be made at several positions on the pyrimidine ring, such as N(1), N(3), C(5), and C(6), leading to a wide array of molecules with distinct chemical and physical properties. nih.govresearchgate.net

The structural diversity of uracil derivatives translates into a broad spectrum of biological activities. rsc.org Many of these compounds are investigated for their therapeutic potential, including antiviral, antitumor, antibacterial, and antifungal properties. nih.govontosight.airsc.org For instance, some uracil derivatives can interfere with viral replication or cell proliferation, making them candidates for antiviral and anticancer therapies. nih.govontosight.ai The ability of these compounds to interact with biological molecules like enzymes and nucleic acids is a key area of research. ontosight.ai The addition of different functional groups can alter these interactions, potentially leading to the inhibition of specific biological processes. ontosight.ai Consequently, the synthesis of new uracil derivatives with improved pharmacological and pharmacokinetic properties is an active area of chemical and medical research. researchgate.netrsc.org

Significance of 5-Acetylamino-6-amino-3-methyluracil in Metabolomics Research

5-Acetylamino-6-amino-3-methyluracil (AAMU) is a primary metabolite of caffeine (B1668208). hmdb.camedchemexpress.com Its formation is a key step in the metabolic pathway of caffeine in the human body. nih.gov The analysis of caffeine and its metabolites, including this compound, is crucial for kinetic and metabolism studies. hmdb.ca

In the field of metabolomics, this compound serves as an important biomarker for assessing the in vivo activity of several drug-metabolizing enzymes. hmdb.ca Ratios of urinary caffeine metabolites are utilized to phenotype the activity of enzymes such as cytochrome P450 1A2 (CYP1A2), xanthine (B1682287) oxidase, and N-acetyltransferase 2 (NAT2). hmdb.ca These enzymes are involved in the metabolism of a wide range of xenobiotic compounds. hmdb.ca Therefore, the quantification of this compound in urine provides valuable information about an individual's metabolic capacity. hmdb.caresearchgate.net

It is also important to note that 5-Acetylamino-6-amino-3-methyluracil is a deformylated product of another caffeine metabolite, 5-acetylamino-6-formylamino-3-methyluracil (B14576) (AFMU). researchgate.netnih.gov AFMU is unstable and can be converted to this compound, which was a subject of clarification in earlier research on caffeine metabolism. nih.govpsu.edu

Properties of 5-Acetylamino-6-amino-3-methyluracil
PropertyValue
Molecular FormulaC7H10N4O3 nih.gov
Molecular Weight198.18 g/mol nih.gov
IUPAC NameN-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide nih.gov
SynonymsThis compound, 5-AMMU nih.gov
ClassificationN-acetylarylamine hmdb.ca

Overview of Current Academic Research Trajectories for 5-Acetylamino-6-amino-3-methyluracil

Current academic research involving 5-Acetylamino-6-amino-3-methyluracil is primarily centered on its role in human metabolism. A significant focus is on its use as a standard material for the qualitative identification and quantitative determination in studies of caffeine metabolism. researchgate.net The synthesis of this compound and its precursor AFMU on a preparative scale is important for ensuring the availability of these standards for research. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N4O3 B011769 AAMU CAS No. 19893-78-8

Properties

IUPAC Name

N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3/c1-3(12)9-4-5(8)10-7(14)11(2)6(4)13/h8H2,1-2H3,(H,9,12)(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQOTWQIYYNXAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(NC(=O)N(C1=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173669
Record name 5-Acetylamino-6-amino-3-methyluracil
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Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Acetylamino-6-amino-3-methyluracil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004400
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

19893-78-8
Record name 5-Acetylamino-6-amino-3-methyluracil
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Record name 5-Acetylamino-6-amino-3-methyluracil
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Record name 5-Acetylamino-6-amino-3-methyluracil
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Record name 5-ACETYLAMINO-6-AMINO-3-METHYLURACIL
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Record name 5-Acetylamino-6-amino-3-methyluracil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004400
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Metabolic Pathways and Regulation Involving 5 Acetylamino 6 Amino 3 Methyluracil

Role as a Major Caffeine (B1668208) Metabolite in Mammalian Systems

5-Acetylamino-6-amino-3-methyluracil (AAMU) is recognized as a significant urinary metabolite of caffeine in humans. hmdb.canih.gov Its presence and concentration in urine are direct consequences of the extensive oxidative metabolism that caffeine undergoes in the liver. scialert.net The formation of this compound is a multi-step process involving several key enzymes. It was identified as a major metabolite after its precursor, 5-acetylamino-6-formylamino-3-methyluracil (B14576) (AFMU), was found to be unstable and could convert to this compound. nih.govresearchgate.net The analysis of caffeine and its metabolites, including this compound, is crucial for understanding caffeine kinetics, metabolism, and for assessing the activity of various drug-metabolizing enzymes in the body. hmdb.ca

The metabolic journey from caffeine to this compound begins with the primary metabolism of caffeine, which is dominated by demethylation processes. Approximately 70-80% of caffeine is converted to paraxanthine (B195701) through N-3-demethylation. nih.gov Paraxanthine then serves as the primary precursor for the formation of this compound's immediate antecedent, AFMU. nih.govhmdb.ca

Table 1: Key Caffeine Metabolites

Metabolite Name Abbreviation Precursor
Paraxanthine 17X Caffeine
Theobromine - Caffeine
Theophylline - Caffeine
5-Acetylamino-6-formylamino-3-methyluracil AFMU Paraxanthine
5-Acetylamino-6-amino-3-methyluracil This compound AFMU
1-Methylxanthine (B19228) 1X Paraxanthine
1-Methyluric acid 1U 1-Methylxanthine

Involvement of Cytochrome P450 1A2 (CYP1A2) in Caffeine Metabolism

The enzyme Cytochrome P450 1A2 (CYP1A2) is the principal catalyst in the initial stages of caffeine metabolism. mygenome.asia Residing primarily in the liver, CYP1A2 is responsible for over 95% of the primary metabolism of caffeine. nih.gov Its main role in this pathway is the N-3-demethylation of caffeine to form paraxanthine, the major precursor to this compound. scialert.netnih.gov

Contribution of Xanthine (B1682287) Oxidase and N-Acetyltransferase 2 (NAT2) to Metabolite Formation

Following the initial CYP1A2-mediated conversion of caffeine, other enzymes play crucial roles in the secondary metabolism leading to this compound. The key enzymes in this part of the pathway are N-acetyltransferase 2 (NAT2) and xanthine oxidase (XO). hmdb.canih.gov

N-Acetyltransferase 2 (NAT2): After paraxanthine is formed, it undergoes further metabolism. One of these pathways involves the enzyme NAT2, which catalyzes the acetylation of a metabolite of paraxanthine, leading to the formation of 5-acetylamino-6-formylamino-3-methyluracil (AFMU). nih.govhmdb.ca AFMU is the direct, albeit unstable, precursor to this compound. nih.gov Therefore, the activity of NAT2 is a determining factor in the rate of AFMU and subsequent this compound production. hmdb.ca

The combined actions of CYP1A2, NAT2, and XO orchestrate the complex breakdown of caffeine into a variety of urinary metabolites. hmdb.canih.gov

Significance of Metabolite Ratios in Drug Metabolizing Enzyme Activity Assessment

The measurement of urinary caffeine metabolite ratios serves as a valuable non-invasive tool to assess the in vivo activity of key drug-metabolizing enzymes. hmdb.canih.gov By analyzing the relative amounts of different metabolites excreted in urine after caffeine consumption, researchers can infer the functional capacity of enzymes like CYP1A2, NAT2, and xanthine oxidase. hmdb.canih.gov

A commonly used metric for CYP1A2 activity is the ratio of AFMU to other metabolites. nih.gov For instance, the urinary ratio of (AFMU + 1-methylxanthine + 1-methyluric acid) / 1,7-dimethylurate has been proposed as a reliable index for CYP1A2 activity. nih.gov This is because the formation of the numerator metabolites is downstream from the CYP1A2-dependent formation of paraxanthine.

Similarly, specific ratios are used to phenotype NAT2 and XO activity. hmdb.canih.gov The ratio of AFMU to its precursor metabolites can provide an index of NAT2 activity, reflecting the efficiency of the acetylation step. hmdb.ca These metabolite ratios are powerful tools in epidemiological studies and clinical pharmacology to understand how factors like genetics, diet, and drug interactions can influence drug metabolism. nih.gov

Table 2: Enzyme Activity Assessment via Metabolite Ratios

Enzyme Associated Metabolite Ratio (Example) Significance
CYP1A2 (AFMU + 1X + 1U) / 17U Assesses the rate of caffeine N-demethylation. nih.gov
NAT2 AFMU / (Precursor Metabolites) Indicates the efficiency of the acetylation process. hmdb.ca

| Xanthine Oxidase | (Ratio of uric acid to xanthine products) | Reflects the rate of oxidation in the purine (B94841) breakdown pathway. nih.gov |

Connections to Broader Purine Metabolism Pathways

While 5-acetylamino-6-amino-3-methyluracil is structurally a pyrimidine (B1678525) derivative, its origin from caffeine, a purine, inextricably links it to the broader pathways of purine metabolism. nih.govfrontiersin.org This connection is not one of direct participation in the core synthesis pathways but rather an interaction at the level of substrate supply and metabolic flux.

Interplay with De Novo Purine Synthesis Pathways

De novo purine synthesis is an energy-intensive metabolic pathway that builds purine nucleotides from simple precursor molecules such as amino acids (glycine, glutamine, aspartate), carbon dioxide, and one-carbon units supplied by folate. nih.govyoutube.com The pathway begins with ribose-5-phosphate (B1218738) and proceeds through a series of enzymatic steps to produce inosine (B1671953) monophosphate (IMP), the parent purine nucleotide from which adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP) are derived. youtube.com

Interactions with Purine Salvage Pathways

The purine salvage pathway is an energy-efficient alternative to de novo synthesis. wikipedia.org It recycles purine bases and nucleosides that are formed during the degradation of DNA and RNA, as well as from dietary sources, to resynthesize nucleotides. wikipedia.orgyoutube.com Key enzymes in this pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HPRT) and adenine (B156593) phosphoribosyltransferase (APRT), convert free purine bases back into their respective nucleotides. nih.gov

Interrelationships with Pyrimidine Metabolism

General Uracil (B121893) Metabolism and Derivatives in Biological Contexts

Uracil is a fundamental pyrimidine base, one of the four main nucleobases that constitute Ribonucleic Acid (RNA). fiveable.me Unlike thymine, which is found in DNA, uracil pairs with adenine in RNA, playing a crucial role in transcribing the genetic code from DNA to be translated into proteins. fiveable.mevedantu.com Pyrimidines are heterocyclic aromatic compounds characterized by a six-membered ring with two nitrogen atoms. vedantu.comnih.gov

The biological importance of pyrimidines and their derivatives is vast. nih.govresearchgate.net They are not only essential building blocks of nucleic acids but are also involved in the synthesis of certain amino acids, vitamins, and antibiotics. vedantu.com Uracil and its derivatives participate in cellular processes as coenzymes and allosteric regulators, and are involved in carbohydrate and lipid metabolism. vedantu.comwikipedia.org

5-Acetylamino-6-amino-3-methyluracil (this compound) is a derivative of uracil. Its core structure is based on the uracil ring, highlighting its place within the broader family of pyrimidine compounds. The presence of this compound in human urine is a direct consequence of the metabolism of xenobiotics like caffeine, demonstrating how the body processes external purine compounds into pyrimidine derivatives. reddit.com The study of such derivatives is significant for understanding metabolic pathways and the bioactivity of numerous compounds. bohrium.com

Derivatives as Potential Enzyme Inhibitors in Nucleic Acid Synthesis

The structural similarity of pyrimidine derivatives to natural nucleobases makes them prime candidates for development as enzyme inhibitors, particularly in pathways related to nucleic acid synthesis. By mimicking the natural substrate, these analogues can bind to an enzyme's active site and block its function, thereby disrupting processes essential for cell proliferation, such as DNA replication and RNA synthesis. patsnap.com This strategy is a cornerstone of chemotherapy and antiviral therapy. actascientific.com

A prominent example is 5-Fluorouracil (5-FU), a uracil analogue that acts as a potent antimetabolite. wikipedia.orgwikipedia.org Once inside a cell, 5-FU is converted into several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP). nih.govcalis.edu.cn FdUMP forms a stable complex with the enzyme thymidylate synthase, inhibiting its function and blocking the synthesis of thymidylate (dTMP), a necessary component of DNA. patsnap.comwikipedia.org This leads to "thymineless death" in rapidly dividing cancer cells. wikipedia.org Furthermore, other 5-FU metabolites can be incorporated into RNA and DNA, disrupting their normal function and contributing to cytotoxicity. patsnap.comnih.govcalis.edu.cn

The principle of using uracil derivatives as inhibitors extends to other targets as well. Researchers have designed and synthesized various derivatives to target specific viral or bacterial enzymes. For instance, some uracil derivatives have been investigated as inhibitors of the HIV capsid protein, while others have been developed to target bacterial DNA polymerase III. nih.govnih.gov This highlights the versatility of the uracil scaffold in creating targeted therapeutic agents. bohrium.comactascientific.com

Table 1: Examples of Uracil Derivatives as Enzyme Inhibitors
DerivativeTarget EnzymeMechanism/Significance
5-Fluorouracil (5-FU)Thymidylate SynthaseInhibits DNA synthesis by blocking thymidylate production; widely used in cancer chemotherapy. wikipedia.orgnih.govcalis.edu.cn
6-(p-Hydroxyphenylhydrazino)uracil (HPUra)DNA Polymerase III (in Gram-positive bacteria)Acts as a selective inhibitor by mimicking the purine nucleotide dGTP. nih.gov
Synthetic Bispyrimidine and Tetrapyrimidine dionesHIV Capsid ProteinDesigned as potential anti-HIV agents that inhibit a key viral protein. nih.gov

Potential Links to Flavin and Pteridine (B1203161) Biosynthesis Pathways

Riboflavin (B1680620) Biosynthesis Intermediates and Pathways

Riboflavin (Vitamin B2) is an essential vitamin that serves as the precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). The biosynthesis of riboflavin is a complex enzymatic process that begins with two key substrates: guanosine triphosphate (GTP) and ribulose 5-phosphate. youtube.com The pathway involves the transformation of the purine ring of GTP into a pyrimidine intermediate.

A critical step in this pathway is the formation of the pyrimidine compound 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione . researchgate.netnih.gov This molecule serves as a direct precursor, which is then converted by lumazine (B192210) synthase into 6,7-dimethyl-8-ribityllumazine, the penultimate intermediate in the riboflavin synthesis pathway. researchgate.net In yeasts, phosphorylated pyrimidine precursors are involved in these steps. nih.gov

The potential link to 5-Acetylamino-6-amino-3-methyluracil (this compound) lies in the shared core chemical structure. This compound is N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide. The key intermediate in riboflavin synthesis is a 5,6-diaminouracil (B14702) derivative attached to a ribityl side chain. chemicalbook.com Both molecules are built upon a 6-amino-uracil framework. This structural similarity suggests that this compound could be seen as an analogue of this crucial biosynthetic intermediate, differing in the substitutions at the N3 and C5 positions. While there is no evidence that this compound participates in this pathway, its structural resemblance to a key building block of riboflavin highlights the conserved use of the diaminopyrimidine scaffold in distinct biological contexts.

Table 2: Structural Comparison of this compound and a Riboflavin Precursor
CompoundCore StructureKey Substituents
5-Acetylamino-6-amino-3-methyluracil (this compound)6-Amino-Uracil-Methyl group at N3 -Acetylamino group at C5
5-Amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione6-Amino-Uracil-Amino group at C5 -Ribityl-amino group at C6

Pteridine Derivatives and Cofactor Roles in Biological Systems

Pteridines are a class of heterocyclic compounds composed of a pyrimidine ring fused to a pyrazine (B50134) ring. pnas.orgnih.govnumberanalytics.com These molecules are widely distributed in nature and perform a diverse array of critical biological functions. nih.govresearchgate.net They can act as pigments, such as the erythropterin (B12299411) that gives some insects their red color, or more importantly, they can serve as essential enzymatic cofactors. pnas.orgnih.gov

The biosynthesis of many pteridines begins with GTP, a purine, which is enzymatically converted to establish the core pteridine structure. pnas.org The synthesis involves creating the pyrazine ring onto a pre-existing pyrimidine structure. derpharmachemica.com This underscores the foundational role of the pyrimidine ring—the same core structure found in this compound—as a building block for this entire class of cofactors. acs.org

Two of the most vital pteridine-derived cofactors are folate (Vitamin B9) and tetrahydrobiopterin (B1682763) (BH4). nih.govwikipedia.org

Folates are crucial for one-carbon transfer reactions, which are essential for the synthesis of nucleic acids (both purines and pyrimidines) and amino acids like methionine. wikipedia.orgresearchgate.netyoutube.com

Tetrahydrobiopterin (BH4) is an indispensable cofactor for several aromatic amino acid hydroxylase enzymes. wikipedia.orgnih.gov These enzymes are involved in the synthesis of neurotransmitters (dopamine, serotonin) and the production of nitric oxide. wikipedia.orgnumberanalytics.com

The significance of pteridines lies in their ability to participate in redox reactions and facilitate enzymatic catalysis. nih.govnumberanalytics.com The chemical scaffold provided by the fused pyrimidine-pyrazine rings allows them to mediate complex biochemical transformations. Therefore, the pyrimidine structure, as seen in 5-Acetylamino-6-amino-3-methyluracil, represents a fundamental component of molecules that are central to metabolism, signaling, and biosynthesis across all domains of life. mdpi.com

Molecular Interactions and Mechanistic Elucidation of 5 Acetylamino 6 Amino 3 Methyluracil

Enzyme-Substrate and Enzyme-Inhibitor Interactions

The story of AAMU is intrinsically linked to the enzymes that govern its formation. It is a downstream product in the complex metabolic cascade of caffeine (B1668208), and its presence in urine serves as a reliable indicator of the functional capacity of several important enzymes.

Specificity and Affinity Studies with Metabolic Enzymes

This compound is a product of the metabolic pathway of caffeine, which involves several key enzymes, including Cytochrome P450 1A2 (CYP1A2), N-acetyltransferase 2 (NAT2), and Xanthine (B1682287) Oxidase (XO). hmdb.caclinpgx.org The urinary ratio of this compound to other caffeine metabolites is a well-established method for phenotyping individuals based on their NAT2 activity, categorizing them as slow, intermediate, or rapid acetylators. nih.govwikipedia.org

The formation of this compound is particularly dependent on the activity of NAT2. nih.gov This enzyme catalyzes the N-acetylation of various drugs and xenobiotics. nih.gov The genetic polymorphisms in the NAT2 gene lead to variations in enzyme activity, which directly impacts the rate of this compound formation. nih.gov

While this compound is a product of these enzymatic reactions, detailed kinetic studies defining its specific affinity (such as K_m or K_i values) as a substrate or inhibitor for these or other metabolic enzymes are not extensively documented in the current scientific literature. Its primary role is characterized as a metabolic endpoint rather than an active modulator of enzymatic activity.

The precursor to this compound is 5-acetylamino-6-formylamino-3-methyluracil (B14576) (AFMU). scialert.netnih.gov The conversion of AFMU to this compound can occur non-enzymatically in urine; however, a significant portion of this compound is formed in vivo through a pathway that is dependent on the NAT2 phenotype. nih.gov This underscores the specificity of the enzymatic processes leading to its formation.

Modulation of Enzymatic Activity and Cellular Processes

Current research primarily focuses on the formation of this compound as a reflection of enzymatic activity rather than its capacity to modulate cellular processes directly. The levels of this compound are a consequence of the metabolic activity of enzymes like NAT2 and CYP1A2. nih.gov For instance, individuals with "rapid" NAT2 acetylator phenotypes exhibit different urinary ratios of AFMU to this compound compared to "slow" acetylators. nih.gov

There is limited direct evidence to suggest that this compound itself acts as a significant inhibitor or inducer of metabolic enzymes or other cellular pathways. Its chemical structure, a substituted aminouracil, is similar to other biologically active pyrimidine (B1678525) derivatives which are known to interact with various cellular targets. researchgate.netnih.gov However, specific studies detailing such modulatory roles for this compound are scarce.

Interactions with Nucleic Acids and Proteins

The potential for this compound to interact with other biomolecules, such as nucleic acids and proteins, is an area that warrants further investigation, given its structural similarity to endogenous pyrimidines.

Potential Binding to RNA Structures and Nucleic Acid Metabolism Enzymes

Uracil (B121893) and its derivatives are fundamental components of RNA and are involved in a multitude of cellular processes. nih.gov Substituted uracils can exhibit diverse biological activities, including the inhibition of enzymes involved in nucleic acid metabolism. nih.gov The structure of this compound, with its amino and acetylamino groups, could theoretically allow for hydrogen bonding interactions with RNA or the active sites of enzymes that process nucleic acids. nih.gov

Protein Binding Studies and Structural Biology Investigations

Beyond the enzymes involved in its formation, the extent to which this compound binds to other proteins in the body is not well-characterized. In general, the plasma protein binding of caffeine, its parent compound, is relatively low. drugbank.com As a metabolite, it is plausible that this compound also has a low affinity for plasma proteins, facilitating its excretion.

Structural biology investigations, such as X-ray crystallography or NMR spectroscopy, that specifically detail the binding of this compound to a protein target have not been widely reported. Such studies would be invaluable in elucidating its potential off-target interactions and biological functions beyond its role as a metabolic biomarker.

Cellular Uptake and Intracellular Fate

The journey of this compound from its site of formation to its eventual elimination from the body provides further clues about its molecular interactions.

As a metabolite of caffeine, this compound is primarily synthesized in the liver, where enzymes like CYP1A2 and NAT2 are abundant. clinpgx.org Following its formation, it is transported into the bloodstream and subsequently filtered by the kidneys for excretion in the urine. hmdb.ca

The specific mechanisms governing the transport of this compound across cellular membranes have not been explicitly studied. However, it is likely to utilize transporters involved in the transport of other pyrimidine and purine (B94841) derivatives. nih.govnih.gov Once inside a cell, its primary fate appears to be efflux and elimination, as it is considered a terminal metabolite of the caffeine pathway. Molecular modeling studies have indicated that caffeine and its metabolites, including this compound, have large solvation energy values, which facilitates their excretion in urine. scialert.net

Proposed Mechanisms of Biological Activity

While direct and extensive mechanistic studies on 5-Acetylamino-6-amino-3-methyluracil (this compound) are not widely available in the current scientific literature, its structural characteristics as a substituted uracil and its metabolic relationship to caffeine allow for the proposal of several plausible mechanisms of biological activity. These hypotheses are largely based on the known activities of structurally related compounds, including other uracil derivatives and its parent compound, caffeine.

The primary proposed mechanisms revolve around enzyme inhibition, interactions with cellular receptors, and antioxidant activity. As a major metabolite of caffeine, this compound's presence in the body is significant, and its potential biological activities are of interest. medchemexpress.comhmdb.canih.gov The formation of this compound is linked to the enzymatic activities of N-acetyltransferase 2 (NAT2), cytochrome P450 1A2 (CYP1A2), and xanthine oxidase, for which it serves as a urinary biomarker. hmdb.caebi.ac.uk

Enzyme Inhibition

The uracil scaffold is a common feature in many compounds with enzyme inhibitory activity. The specific substitutions on the uracil ring of this compound may confer inhibitory properties against several classes of enzymes.

Cyclooxygenase (COX) Inhibition: Uracil derivatives have been investigated for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. While direct studies on this compound's effect on COX are lacking, the general structure-activity relationships of uracil derivatives suggest this as a potential mechanism. The anti-inflammatory potential of various uracil derivatives has been demonstrated, with some compounds showing activity comparable to established anti-inflammatory drugs. nih.gov

Xanthine Oxidase (XO) and Adenosine (B11128) Deaminase (ADA) Inhibition: this compound is a downstream metabolite in a pathway involving xanthine oxidase. hmdb.ca Caffeine, the parent compound of this compound, is a known adenosine receptor antagonist, and its metabolism is intertwined with purine metabolism, where both XO and ADA play crucial roles. nih.govwikipedia.org It is plausible that this compound could exert feedback inhibition on these enzymes. The structural similarity of the pyrimidine core to the natural purine substrates of these enzymes supports this hypothesis.

Other Enzyme Interactions: The diverse biological activities of uracil derivatives suggest that this compound might interact with other enzymes. For instance, some uracil derivatives have been found to inhibit carbohydrate-metabolizing enzymes like α-glucosidase and α-amylase. mdpi.com

Table 1: Inhibitory Activity of Selected Uracil and Related Derivatives on Various Enzymes

Compound/Derivative Class Target Enzyme IC50 / Activity Reference
Uracil Derivatives (General) Cyclooxygenase (COX) Varies with substitution nih.gov
5-Styryl-2-aminochalcone Hybrids α-Glucosidase IC50 values in µM range mdpi.com

This table presents data for related compounds to illustrate the potential enzymatic interactions of a substituted uracil like this compound. Data for this compound itself is not currently available.

Receptor Interaction

Adenosine Receptor Antagonism: The most well-established mechanism of action for caffeine is the blockade of adenosine receptors, particularly A1 and A2A subtypes. wikipedia.orgrsc.org This antagonism is responsible for many of caffeine's stimulant effects. As a major metabolite, it is conceivable that this compound retains some affinity for these receptors, although likely with different potency and selectivity compared to caffeine due to the significant structural changes.

P2Y Receptor Modulation: Uracil nucleotides and their derivatives are known to be ligands for P2Y receptors, specifically the P2Y2, P2Y4, and P2Y6 subtypes. acs.org While this compound is not a nucleotide, the core uracil structure is a key recognition element for these receptors. Structure-activity relationship studies have shown that modifications at various positions of the uracil ring can significantly alter receptor affinity and efficacy. nih.gov

Antioxidant Activity

The chemical structure of this compound, particularly the presence of an amino group at the C5 position, suggests potential antioxidant activity.

Radical Scavenging: Studies on other 5-aminouracil (B160950) derivatives have demonstrated their ability to act as radical scavengers. The amino group at the C5 position is believed to be crucial for this activity, with the N-H bond being a primary site for reaction with peroxyl radicals. researchgate.net This suggests that this compound could contribute to cellular antioxidant defenses by neutralizing reactive oxygen species.

Structure-Antioxidant Relationship: The antioxidant capacity of uracil derivatives is highly dependent on their substitution pattern. The presence of electron-donating groups, such as amino groups, generally enhances antioxidant activity. mdpi.com The combination of the 5-acetylamino and 6-amino groups in this compound may contribute to its potential as an antioxidant.

Table 2: Antioxidant Activity of Selected Amino-Substituted Compounds

Compound Assay Antioxidant Capacity Reference
5-Amino-6-methyluracil Reaction with peroxyl radicals k = (5.6 ± 1.8) × 10^5 L mol^-1 s^-1 researchgate.net
Amino Acid Betaxanthins ABTS/FRAP Higher than precursor amino acids mdpi.com

This table provides context for the potential antioxidant activity of this compound based on structurally related compounds.

Modulation of Inflammatory Pathways

Beyond direct enzyme inhibition, this compound might exert anti-inflammatory effects by modulating intracellular signaling pathways.

PPAR-γ Activation: An interesting parallel can be drawn with 5-aminosalicylic acid (5-ASA), a drug used to treat inflammatory bowel disease. The anti-inflammatory effects of 5-ASA have been linked to its ability to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.gov Given the structural similarity of a 5-amino substituted aromatic ring, it is a speculative but plausible hypothesis that this compound could also interact with and modulate the activity of PPAR-γ, thereby influencing the expression of inflammatory genes.

Biological and Pharmacological Research Applications of 5 Acetylamino 6 Amino 3 Methyluracil and Its Analogs

Exploration of Antimicrobial Properties

The investigation into the antimicrobial capabilities of 5-Acetylamino-6-amino-3-methyluracil (AAMU) and its related compounds is an emerging field. While direct and extensive research on this compound's antimicrobial action is limited, preliminary studies and related research on its parent compounds and metabolic pathways provide a foundation for its potential in this area.

Investigations into Antibacterial Activity

Direct studies detailing the antibacterial spectrum of 5-Acetylamino-6-amino-3-methyluracil are not extensively documented in publicly available research. However, the compound's origin as a major metabolite of caffeine (B1668208) suggests a potential for biological activity. Caffeine itself has demonstrated some in vitro antibacterial effects against various strains of bacteria. For instance, studies have shown that caffeine can inhibit the growth of Streptococcus mutans, a key bacterium associated with dental caries, as well as certain intestinal pathogenic bacteria mdpi.com.

Furthermore, research in plant biology indicates that metabolic pathways involving caffeine and its derivatives, including this compound, play a role in plant defense mechanisms against pathogens nih.govmdpi.com. An integrated transcriptomic and metabolomic analysis in rice revealed that metabolites enriched in caffeine metabolism, such as this compound, showed decreased accumulation in lines where a key immune receptor was knocked out, suggesting a potential role in the plant's defense response to bacterial and fungal pathogens nih.govmdpi.com. While this does not directly confirm this compound's antibacterial properties in a clinical context, it provides a basis for future investigation.

Synthetic uracil (B121893) derivatives, which are structurally related to this compound, have been specifically designed for antimicrobial activity . This suggests that the uracil scaffold present in this compound has the potential to be chemically modified to enhance antibacterial properties.

Studies on Antiviral Effects

Similar to its antibacterial profile, direct evidence of the antiviral effects of 5-Acetylamino-6-amino-3-methyluracil is currently scarce. However, the broader class of compounds to which this compound belongs, nucleoside analogs, are a cornerstone of antiviral therapies ontosight.ai. These analogs often act by interfering with viral DNA or RNA synthesis. Given that this compound is a uracil derivative, a fundamental component of RNA, its potential to be explored for antiviral applications is recognized ontosight.ai.

Research on related pyrimidine (B1678525) derivatives has shown promise in the development of antiviral agents ontosight.ai. These studies often involve structural modifications to the core molecule to enhance its interaction with viral enzymes. Therefore, while this compound in its natural form has not been extensively studied for antiviral properties, it serves as a potential lead compound for the synthesis of more potent antiviral analogs.

Mechanistic Insights into Antimicrobial Action

Due to the limited direct research on the antimicrobial activity of 5-Acetylamino-6-amino-3-methyluracil, the precise mechanisms of its potential antimicrobial action have not been elucidated. However, based on the mechanisms of its parent compound, caffeine, and other related uracil derivatives, some hypotheses can be formulated.

Caffeine's modest antibacterial effects are thought to be related to its ability to interfere with bacterial DNA repair mechanisms and potentially disrupt cell division. If this compound possesses similar properties, its mechanism might involve the inhibition of essential bacterial enzymes or interference with nucleic acid synthesis.

For structurally related synthetic uracil derivatives designed for antimicrobial purposes, the mechanism often involves targeting specific microbial enzymes that are not present or are significantly different in host cells, leading to selective toxicity against the pathogen . Future research on this compound would need to explore these potential pathways to understand any intrinsic antimicrobial properties it may have.

Investigation of Anticancer Potential

The role of 5-Acetylamino-6-amino-3-methyluracil in cancer biology is a more extensively researched area, with several studies linking the metabolite to cancer risk, cell proliferation, and apoptosis.

Inhibition of Proliferation in Cancer Cell Lines

The effect of 5-Acetylamino-6-amino-3-methyluracil on the proliferation of cancer cells appears to be complex and context-dependent. Some studies suggest a potential role in modulating cancer cell growth. For instance, this compound is known to inhibit dihydropyrimidine (B8664642) dehydrogenase (DPD), an enzyme involved in the breakdown of pyrimidine nucleotides . By inhibiting DPD, this compound can increase the intracellular levels of thymidine, which could have therapeutic implications in cancer treatment where nucleotide metabolism is disrupted .

However, other research indicates a more nuanced role. One study found that this compound significantly enhanced cancer cell proliferation when used in conjunction with standard chemotherapeutic agents, suggesting a potential role as an adjunct therapy that could modulate the efficacy of other treatments .

Furthermore, metabolomic studies have identified associations between this compound levels and the risk of certain cancers. Higher levels of this compound have been linked to an increased risk of ovarian cancer archivesofmedicalscience.comamegroups.cnnih.gov. This suggests that the metabolic pathways producing this compound may be dysregulated in cancer and could contribute to the disease's progression.

Research into analogs of this compound, such as pyridopyrimidine derivatives, has shown more direct antiproliferative activities against various cancer cell lines dntb.gov.ua.

Table 1: Research Findings on the Effect of 5-Acetylamino-6-amino-3-methyluracil and its Analogs on Cancer Cell Proliferation

Compound/Analog Cancer Type Effect on Proliferation Notable Findings
5-Acetylamino-6-amino-3-methyluracil (this compound) Various Cancer Cell Lines Enhanced proliferation with chemotherapy May act as an adjunct to standard cancer therapies .
5-Acetylamino-6-amino-3-methyluracil (this compound) Ovarian Cancer Associated with increased risk Elevated levels may be a biomarker for ovarian cancer risk archivesofmedicalscience.comamegroups.cnnih.gov.
Pyridopyrimidine derivatives Breast Cancer Antiproliferative activity Demonstrates the potential of structurally related compounds to inhibit cancer cell growth dntb.gov.ua.

Apoptosis Induction and Other Cytotoxic Mechanisms

The investigation into whether 5-Acetylamino-6-amino-3-methyluracil can induce apoptosis (programmed cell death) in cancer cells is ongoing. General cytotoxicity screenings for this compound have included assays for apoptosis, cellular anabolism, and viability, indicating that its potential to induce cell death has been a subject of investigation rktech.hu.

In the context of multiple myeloma, while this compound was identified as a potential biomarker, related lipid metabolites were found to decrease apoptosis in myeloma cells, suggesting a complex interplay of metabolites in regulating cancer cell survival google.com.

Studies on structurally similar compounds provide more direct evidence of apoptosis induction. For example, research on pyridopyrimidine derivatives has demonstrated their ability to induce apoptosis in cancer cells dntb.gov.ua. The inhibition of pathways that are critical for cancer cell survival, such as those involving Bcl-2 family proteins, is a common mechanism for inducing apoptosis. While direct evidence for this compound is pending, its structural similarity to other compounds with pro-apoptotic activity makes this a key area for future research.

Table 2: Research Findings on the Induction of Apoptosis by 5-Acetylamino-6-amino-3-methyluracil and its Analogs

Compound/Analog Cancer Type Apoptotic Effect Cytotoxic Mechanism
5-Acetylamino-6-amino-3-methyluracil (this compound) General Cytotoxicity Screening Investigated for apoptosis induction Specific mechanism not detailed in available literature rktech.hu.
Related lipid metabolites Multiple Myeloma Decreased apoptosis Highlights the complex metabolic environment of cancer cells google.com.

Role in Oxidative Stress Research

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of pathological conditions. Consequently, the development of compounds with antioxidant properties or the ability to modulate enzymes involved in oxidative stress pathways is of significant therapeutic interest.

Superoxide (B77818) Dismutase (SOD) Inhibition by Related Compounds

Superoxide dismutase (SOD) is a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). While SOD activity is generally protective, the inhibition of this enzyme can be a valuable tool in studying the pathological roles of superoxide radicals. Research has indicated that certain pyrimidine derivatives possess the ability to inhibit SOD. For instance, a study on the superoxide dismutase from Trichuris ovis identified that a series of pyrimidine derivatives exerted an inhibitory effect on the enzyme. nih.gov This suggests that the pyrimidine core, a key structural feature of 5-Acetylamino-6-amino-3-methyluracil, can serve as a scaffold for the development of SOD inhibitors.

Furthermore, derivatives of pyrimidine-2,4,6-trione have been investigated for their ability to inhibit the aggregation of mutant SOD1, a phenomenon associated with amyotrophic lateral sclerosis (ALS). researchgate.netnih.gov While this action is not direct enzymatic inhibition, it highlights the interaction of pyrimidine-based molecules with the SOD protein, preventing pathological conformations. These findings underscore the potential for uracil analogs to modulate SOD activity or its pathological manifestations, providing a rationale for investigating compounds like 5-Acetylamino-6-amino-3-methyluracil in this context.

Compound Class Target Observed Effect Potential Application
Pyrimidine derivativesSuperoxide Dismutase (SOD)Inhibition of enzyme activity nih.govResearch tool for studying oxidative stress
Pyrimidine-2,4,6-trionesMutant SOD1Inhibition of protein aggregation researchgate.netnih.govTherapeutic strategy for ALS

Antioxidant Properties of Uracil Derivatives

The inherent chemical properties of the uracil ring and its substituents can endow derivatives with direct antioxidant capabilities. The ability to donate a hydrogen atom or an electron to neutralize free radicals is a key characteristic of many antioxidant compounds. Studies on analogs of 5-Acetylamino-6-amino-3-methyluracil have demonstrated such properties.

For example, 5-amino-6-methyluracil, a structurally related compound, has been identified as a promising antioxidant. researchgate.net Research into its antiradical activity revealed that the amino group at the C5 position is crucial for its inhibitory effect on free-radical oxidation. researchgate.net The study quantified the rate constant of its reaction with peroxyl radicals, providing concrete evidence of its antioxidant capacity. researchgate.net

The antioxidant potential of various uracil derivatives is often linked to the nature and position of substituents on the pyrimidine ring. The presence of amino and hydroxyl groups can significantly enhance their radical scavenging activity. This provides a strong basis for postulating that 5-Acetylamino-6-amino-3-methyluracil, with its amino and acetylamino groups, may also exhibit antioxidant properties.

Compound Antioxidant Activity Metric Key Structural Feature
5-amino-6-methyluracilRate constant of reaction with peroxyl radicals researchgate.netAmino group at C5 position researchgate.net

Applications in Regenerative Medicine Studies

The mechanisms by which uracil derivatives may contribute to tissue regeneration are likely multifaceted, potentially involving the modulation of inflammation, promotion of cell proliferation, and stimulation of extracellular matrix synthesis. Given the structural similarities, it is conceivable that 5-Acetylamino-6-amino-3-methyluracil could be explored for similar applications, although further research is required to validate this hypothesis.

Therapeutic Target Identification and Rational Drug Design Concepts Based on Uracil Scaffold

The uracil scaffold is a well-established pharmacophore in medicinal chemistry, serving as the foundation for a wide range of therapeutic agents, including antiviral and anticancer drugs. ontosight.ai The structural features of the uracil ring, with its hydrogen bond donors and acceptors, allow for specific interactions with biological targets, primarily enzymes and receptors.

The concept of rational drug design leverages the known structure and function of a biological target to design molecules that can modulate its activity. The uracil scaffold is an attractive starting point for such endeavors due to its synthetic tractability and proven biological relevance. ontosight.ai By modifying the substituents at various positions of the uracil ring, medicinal chemists can fine-tune the pharmacological properties of the resulting analogs to achieve desired potency and selectivity.

For instance, heterocyclic analogs of L-citrulline, which incorporate a pyrimidine ring, have been designed as inhibitors of nitric oxide synthase (NOS) isoforms. nih.gov This demonstrates how the uracil core can be integrated into larger molecules to target specific enzyme active sites. The diverse biological activities of uracil derivatives underscore the potential of 5-Acetylamino-6-amino-3-methyluracil and its analogs as lead compounds in drug discovery programs. The systematic exploration of its structure-activity relationships could lead to the identification of novel therapeutic agents for a variety of diseases.

Drug Design Strategy Target Class Rationale Example
Scaffold-based drug designEnzymes, ReceptorsThe uracil core provides a privileged structure for interaction with biological targets. ontosight.aiUracil-based inhibitors of Nitric Oxide Synthase nih.gov
Structure-Activity Relationship (SAR) StudiesVariousSystematic modification of uracil substituents to optimize potency and selectivity.Development of antiviral and anticancer uracil derivatives ontosight.ai

Advanced Analytical Methodologies for 5 Acetylamino 6 Amino 3 Methyluracil in Research

Integration into Metabolomics and Quantitative Trait Loci (QTL) Studies

5-Acetylamino-6-amino-3-methyluracil (AAMU) has become a significant compound in the field of metabolomics, primarily as a key biomarker for caffeine (B1668208) consumption and for phenotyping crucial drug-metabolizing enzymes. hmdb.canih.gov Untargeted metabolomic profiling of human subjects has consistently identified this compound and its precursor, 5-acetylamino-6-formylamino-3-methyluracil (B14576) (AFMU), as robust indicators of coffee intake. nih.govbevital.no These metabolites are used to distinguish between high and low coffee consumers with significant accuracy. nih.gov

Beyond its role as a dietary biomarker, the quantification of this compound in urine is pivotal for assessing the in vivo activity of enzymes such as N-acetyltransferase 2 (NAT2) and cytochrome P450 1A2 (CYP1A2). hmdb.caebi.ac.uk The metabolic ratio of AFMU to 1-methylxanthine (B19228) is a widely used index for NAT2 activity, which classifies individuals into slow, intermediate, or fast acetylator phenotypes. researchgate.net Investigating these enzyme activities is clinically relevant for evaluating individual differences in drug metabolism and assessing the risk of developing certain diseases related to exposure to xenobiotics. hmdb.ca

This quantitative trait—the enzymatic conversion rate leading to this compound and related metabolites—provides a direct link to Quantitative Trait Loci (QTL) studies. QTL analysis is a statistical method that links phenotypic data (quantitative traits) to genotypic data in order to identify the specific chromosomal regions (loci) that contain genes responsible for the trait's variation. nih.govnih.gov While direct QTL studies naming this compound are not prevalent, the principle is highly applicable. The activity of enzymes like NAT2 is a heritable quantitative trait influenced by genetic polymorphisms. researchgate.net Therefore, QTL studies can be designed to pinpoint the specific genetic variants that control the expression and function of these enzymes, which in turn determines the metabolic ratios of caffeine metabolites like this compound observed in metabolomics research. hmdb.canih.gov Such studies could elucidate the genetic underpinnings of the varied metabolic profiles seen in the population, connecting genetic code to metabolic phenotype. nih.gov

Table 1: Role of 5-Acetylamino-6-amino-3-methyluracil in Metabolomics

Application AreaKey FindingsAssociated MetabolitesReferences
Biomarker of Coffee ConsumptionThis compound and its precursor AFMU are reliable urinary biomarkers distinguishing coffee drinkers from non-drinkers.AFMU, Paraxanthine (B195701), Theophylline, 1-methylxanthine, 1,7-dimethyluric acid nih.govbevital.nonih.gov
Enzyme PhenotypingUrinary ratios of caffeine metabolites, including this compound/AFMU, are used to determine the activity of NAT2 and CYP1A2 enzymes.AFMU, 1-methylxanthine, 1-methyluric acid, 1,7-dimethyluric acid hmdb.caebi.ac.ukresearchgate.net
Clinical RelevanceAssessing NAT2 and CYP1A2 activity helps in understanding inter-individual differences in drug metabolism and disease risk.Caffeine and its various metabolites hmdb.ca

Bioanalytical Method Development for Diverse Biological Matrices

The accurate quantification of 5-acetylamino-6-amino-3-methyluracil in diverse biological matrices such as urine and plasma is essential for kinetic studies, metabolism research, and clinical phenotyping. hmdb.caresearchgate.net The development of robust bioanalytical methods has faced a significant challenge: the chemical instability of its immediate precursor, 5-acetylamino-6-formylamino-3-methyluracil (AFMU). ebi.ac.uk AFMU can spontaneously and non-enzymatically degrade to this compound in the presence of a dilute base or certain solvents like methanol, which can occur during sample collection, storage, and preparation. ebi.ac.uknih.govpsu.edu This conversion can lead to an inaccurate assessment of the true in vivo concentrations of both metabolites.

Early methods for the isolation and identification of this compound and AFMU involved solvent extraction followed by various chromatographic techniques. nih.govpsu.edu However, to overcome the limitations and improve accuracy, modern analytical chemistry has shifted towards more sophisticated approaches. High-performance liquid chromatography (HPLC) with UV detection and, more prominently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) have become the standard for the simultaneous analysis of caffeine metabolites. ebi.ac.uknih.gov

The development and validation of these methods are performed according to stringent international guidelines, such as those from the US Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), ensuring the reliability of the data. nih.govscirp.orgyoutube.com

Key aspects of modern bioanalytical method development for this compound include:

Sample Preparation: To minimize the artificial conversion of AFMU to this compound, sample treatment is often kept minimal. Procedures may involve simple dilution of urine samples with a stabilizing buffer, followed by centrifugation or filtration before injection into the LC system, thus avoiding harsh extraction steps. ebi.ac.uk For plasma, protein precipitation is a common first step. medsci.org

Chromatographic Separation: A variety of HPLC columns are employed to achieve separation from other caffeine metabolites and endogenous matrix components. While traditional reversed-phase C18 columns are common, specialized columns like polyamine-based ones have been used effectively to separate the polar metabolites of caffeine. ebi.ac.ukscirp.org

Detection and Quantification: LC-MS/MS operating in multiple reaction monitoring (MRM) mode offers superior sensitivity and selectivity. nih.gov Specific precursor-to-product ion transitions are selected for this compound, its isotopically labeled internal standard, and other relevant metabolites to ensure unambiguous identification and quantification, even at low concentrations. medsci.orgnih.gov

Method Validation: A rigorous validation process confirms that the analytical method is suitable for its intended purpose. nih.govscirp.org This involves assessing several key parameters, as detailed in the table below.

Table 2: Typical Parameters for Bioanalytical Method Validation for this compound

Validation ParameterDescriptionExample FindingsReferences
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range.Linear ranges established from 10 ng/mL to 166 ng/mL for various caffeine metabolites. nih.gov
Accuracy The closeness of the mean test results to the true value.Intra-day and inter-day accuracy within ±14.0% of the nominal concentration. nih.gov
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Expressed as %RSD.Intra-day precision less than 16.4% and inter-day precision less than 11.4%. nih.gov
Selectivity/Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interference from endogenous urinary constituents or other known caffeine metabolites observed at the retention time of the analyte. ebi.ac.uk
Limit of Quantification (LLOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.LLOQ values for caffeine metabolites ranged from 10 ng/mL to 166 ng/mL. nih.gov
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.AFMU is noted to be unstable at neutral to basic pH, converting to this compound. Acidification of urine samples immediately after voiding is recommended. ebi.ac.uk

Future Research Directions and Translational Perspectives for 5 Acetylamino 6 Amino 3 Methyluracil

Elucidation of Uncharacterized Metabolic Transformations and Pathways

AAMU is recognized as a urinary metabolite of caffeine (B1668208), formed from its precursor, 5-acetylamino-6-formylamino-3-methyluracil (B14576) (AFMU) nih.govnih.govclinpgx.org. The conversion of paraxanthine (B195701), a primary caffeine metabolite, to AFMU is catalyzed by the enzyme N-acetyltransferase 2 (NAT2). Subsequently, AFMU undergoes non-enzymatic decomposition to form this compound nih.gov. This deformylation step, particularly in the presence of a dilute base or methanol, highlights a key area for further investigation nih.gov.

Future research should focus on a more detailed characterization of this non-enzymatic transformation under physiological conditions. Understanding the kinetics and the specific biochemical environments that favor the conversion of AFMU to this compound is crucial. Furthermore, it is imperative to explore whether this compound undergoes further metabolic transformations in the body. Identifying potential downstream metabolites of this compound will provide a more complete picture of the caffeine metabolic cascade and could reveal novel bioactive compounds.

Table 1: Key Compounds in the Metabolic Pathway of 5-Acetylamino-6-amino-3-methyluracil

Compound NameAbbreviationRole in the Pathway
CaffeineInitial Substrate
ParaxanthinePrimary Metabolite of Caffeine
5-Acetylamino-6-formylamino-3-methyluracilAFMUPrecursor to this compound
5-Acetylamino-6-amino-3-methyluracil This compound Metabolite of Interest

Structure-Activity Relationship (SAR) Studies for Enhanced Bioactivity and Selectivity

Currently, there is a lack of specific data on the biological activities of this compound. Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery and aim to identify the correlation between a molecule's chemical structure and its biological activity gardp.orgwikipedia.orgresearchgate.net. For this compound, initiating SAR studies would involve synthesizing a library of analogues with systematic modifications to its core structure.

Key modifications could include alterations at the N1, N3, C5, and C6 positions of the uracil (B121893) ring nih.govresearchgate.net. For instance, modifying the acetyl group at the C5 position or the amino group at the C6 position could significantly impact the compound's interaction with biological targets. These studies would be instrumental in identifying the key structural features, or pharmacophores, responsible for any observed bioactivity, and would guide the design of more potent and selective molecules automate.video. The insights gained from SAR studies on other uracil derivatives, which have shown a wide range of biological activities including antiviral and antitumor effects, could provide a valuable starting point for the exploration of this compound's potential nih.govresearchgate.netrsc.org.

Development of Novel Derivatives with Targeted Biological Profiles

Building upon the insights from SAR studies, the next logical step is the rational design and synthesis of novel this compound derivatives with specific, targeted biological profiles automate.video. The versatility of the uracil scaffold allows for a wide range of chemical modifications to fine-tune its physicochemical and pharmacological properties nih.govresearchgate.netacs.orgmdpi.com.

For example, if initial screenings reveal this compound to have modest antiproliferative effects, derivatives could be designed to enhance this activity. This might involve introducing functional groups known to interact with specific anticancer targets mdpi.com. Similarly, if this compound demonstrates any antiviral potential, modifications could be made to improve its ability to inhibit viral replication nih.gov. The synthesis and biological evaluation of these novel derivatives are critical for translating the basic understanding of this compound into tangible therapeutic candidates mdpi.commdpi.com.

Systems Biology Approaches to Integrate Metabolomic and Genomic Data

A systems biology approach, which integrates data from various "omics" disciplines, offers a powerful tool to understand the complex role of this compound in human physiology ukbiobank.ac.uk. By combining metabolomic data, which provides a snapshot of the metabolites present in a biological system, with genomic data, researchers can identify genetic variations that influence this compound levels and its metabolic pathway nih.govresearchgate.netnorthwestern.edu.

Genome-wide association studies (GWAS) have already been successfully employed to identify genetic loci associated with variations in caffeine metabolism nih.govresearchgate.netnorthwestern.edu. A similar approach focused on this compound could uncover single nucleotide polymorphisms (SNPs) in genes, such as NAT2, that affect its production. Integrating this information with transcriptomic and proteomic data would provide a holistic view of the regulatory networks governing this compound metabolism and its potential downstream effects. This comprehensive understanding is essential for personalized medicine approaches, where an individual's genetic makeup could predict their metabolic response to caffeine and the production of its various metabolites, including this compound smpdb.cacoffeeandhealth.orgresearchgate.net.

Exploration of Unconventional Biological Roles and their Significance

Beyond its role as a simple caffeine metabolite, this compound may possess unconventional biological functions that are yet to be discovered. Uracil and its derivatives are known to have diverse biological activities, including roles in drug delivery and as potential therapeutic agents themselves wikipedia.org. The structural similarity of this compound to endogenous purines and pyrimidines suggests that it could potentially interact with various enzymes, receptors, or nucleic acids researchgate.netnih.gov.

Future research should explore these possibilities through broad-based screening assays. Investigating the interaction of this compound with a wide range of biological targets could reveal unexpected activities. For instance, its potential role as a biomarker for certain diseases or metabolic states warrants investigation nih.govnih.gov. Uncovering such unconventional roles would not only enhance our fundamental understanding of this molecule but could also open up entirely new avenues for its application in medicine and biotechnology.

Q & A

Basic: What are the established methods for synthesizing and characterizing 5-Acetylamino-6-amino-3-methyluracil (AAMU)?

Answer:
this compound synthesis typically involves multi-step reactions starting from uracil derivatives. For example, 6-aminouracil derivatives can undergo acetylation and methylation under controlled conditions. Key characterization techniques include:

  • Infrared Spectroscopy (IR): To confirm functional groups (e.g., NH at ~3358 cm⁻¹, C=O at ~1730 cm⁻¹) and aliphatic/aromatic C-H stretches .
  • Mass Spectrometry (MS): To determine molecular ion peaks (e.g., m/z 309 for related compounds) and fragmentation patterns .
  • Elemental Analysis: To validate empirical formulas (e.g., C, H, N content within ±0.1% of theoretical values) .
  • Isotopic Labeling: For metabolic tracer studies, [¹³C₄,¹⁵N₃]-AAMU with ≥98% isotopic purity can be synthesized and validated via MS .

Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?

Answer:

  • HPLC/UV Detection: A validated method uses reversed-phase HPLC with UV detection (λ = 280 nm) for urinary this compound quantification. Mobile phases often include phosphate buffers or acetonitrile gradients, with retention times calibrated against certified standards .
  • Metabolomic Profiling: Liquid chromatography-mass spectrometry (LC-MS) is preferred for high-throughput studies, enabling simultaneous detection of this compound and related metabolites (e.g., 1-methylxanthine, AFMU) in fecal or serum samples. Data should be normalized to internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced: How do polymorphisms in N-acetyltransferase 2 (NAT2) influence this compound metabolic ratios in human studies?

Answer:
NAT2 catalyzes the acetylation of this compound precursors (e.g., AFMU). Genetic variants (e.g., rs35246381) alter enzyme efficiency, impacting this compound/1,3-dimethylurate ratios. Key methodologies include:

  • GWAS: Genome-wide association studies identify loci linked to metabolite ratios. For example, rs35246381 near NAT2 shows a p-value of 7.0 × 10⁻²¹ for the this compound/1,3-dimethylurate ratio in fecal metabolomes .
  • Phenotype-Genotype Correlation: Slow acetylators (homozygous for NAT2 loss-of-function alleles) exhibit elevated this compound levels due to reduced clearance. This requires stratification in pharmacokinetic analyses to avoid confounding .

Advanced: What is the role of this compound in elucidating caffeine metabolism pathways and disease associations?

Answer:
this compound is a terminal biomarker of caffeine metabolism, reflecting NAT2 activity. Methodological considerations include:

  • Pathway Mapping: Use KEGG or HMDB databases to contextualize this compound within the xanthine → AFMU → this compound pathway. Stable isotope tracers (e.g., ¹³C-labeled caffeine) can track real-time flux in vivo .
  • Disease Linkages: Elevated serum this compound correlates with glioma risk (p < 0.05 in case-control studies), though causality remains unclear. Confounding factors (e.g., pre-diagnostic caffeine intake) necessitate Mendelian randomization or longitudinal designs .

Advanced: How should researchers handle isotopic variants of this compound in tracer studies?

Answer:

  • Synthesis & Purity: [¹³C₄,¹⁵N₃]-AAMU must achieve ≥99% isotopic enrichment (verified via high-resolution MS) to ensure metabolic tracing accuracy .
  • Safety Protocols: Deuterated analogs (e.g., this compound-d₃ hydrate) require strict handling: PPE (gloves, masks), segregated waste disposal, and compliance with environmental regulations for isotopic waste .

Advanced: How can contradictory findings on this compound’s association with diseases be resolved?

Answer:

  • Meta-Analysis: Pool data from independent cohorts (e.g., glioma studies) to assess heterogeneity. Adjust for covariates like caffeine intake, NAT2 genotype, and sample collection timing .
  • Mechanistic Studies: Use in vitro models (e.g., hepatocytes with CRISPR-edited NAT2) to isolate this compound’s biological effects from confounding variables .

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Reactant of Route 2
AAMU

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